molecular formula C14H18O3 B12523586 Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate CAS No. 652993-73-2

Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate

Cat. No.: B12523586
CAS No.: 652993-73-2
M. Wt: 234.29 g/mol
InChI Key: SGJSDHSNWUJVSV-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a hydroxy group and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

R-COOH+C2H5OHR-COOC2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COOC}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COOC2​H5​+H2​O

Industrial Production Methods: Industrial production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. Additionally, azeotropic distillation can be employed to remove water and drive the reaction to completion .

Types of Reactions:

    Oxidation: The hydroxy group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (Nitric acid) or Br2 (Bromine).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: HNO3, Br2

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions, stabilizing the compound within the binding pocket .

Comparison with Similar Compounds

Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate can be compared with other esters and hydroxy compounds:

Uniqueness: this compound stands out due to its unique combination of a hydroxy group and a phenyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

652993-73-2

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate

InChI

InChI=1S/C14H18O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-9,13,15H,2,10-11H2,1H3/t13-/m1/s1

InChI Key

SGJSDHSNWUJVSV-CYBMUJFWSA-N

Isomeric SMILES

CCOC(=O)CC=CC[C@H](C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)CC=CCC(C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.